4-Thia-1-azabicyclo[5.2.0]nonan-9-one is a bicyclic compound characterized by a unique framework that includes a sulfur atom in its structure. This compound belongs to the class of azabicyclic compounds, which are known for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula of 4-Thia-1-azabicyclo[5.2.0]nonan-9-one is CHNOS, and it features a bicyclic system with a nitrogen atom and a sulfur atom integrated into the ring structure, contributing to its chemical reactivity and biological properties.
These reactions are essential for modifying the compound for specific applications in pharmaceuticals and materials science.
The biological activity of 4-Thia-1-azabicyclo[5.2.0]nonan-9-one is significant due to its structural features that allow interaction with various biological targets. Compounds of this class have been investigated for:
Synthesis of 4-Thia-1-azabicyclo[5.2.0]nonan-9-one typically involves multi-step synthetic routes that may include:
4-Thia-1-azabicyclo[5.2.0]nonan-9-one has potential applications in various fields:
Research into the interaction of 4-Thia-1-azabicyclo[5.2.0]nonan-9-one with biological targets is crucial for understanding its mechanism of action. Studies may involve:
4-Thia-1-azabicyclo[5.2.0]nonan-9-one shares structural similarities with several other bicyclic and heterocyclic compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 1-Azabicyclo[5.2.0]nonan-9-one | Bicyclic | Lacks sulfur; primarily nitrogen-based interactions |
| 4-Oxa-1-azabicyclo[5.2.0]nonan | Bicyclic | Contains oxygen instead of sulfur; different reactivity |
| 1-Azabicyclo[3.3.1]nonane | Bicyclic | Smaller ring size; different pharmacological profile |
| 4-Thia-bicyclo[3.3.0]octane | Bicyclic | Different ring structure; potential for unique applications |
The presence of sulfur in 4-Thia-1-azabicyclo[5.2.0]nonan-9-one distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity compared to nitrogen-only systems.
This comprehensive overview demonstrates the significance of 4-Thia-1-azabicyclo[5.2.0]nonan-9-one in chemical research and its potential applications across various fields, warranting further investigation into its synthesis and biological properties.
Photochemical rearrangements offer a versatile route to bicyclic lactams, leveraging light-induced radical intermediates to drive cyclization. Studies on fused bicyclic nitrones demonstrate that ultraviolet irradiation in benzene facilitates the formation of lactams via a radical-mediated pathway. For example, irradiation of monocyclic enyne-β-lactams generates bicyclic systems through a radical cycloisomerization mechanism, where an activated double bond acts as a radical acceptor. This method yields racemic or enantiomerically pure products depending on the starting material’s chirality.
Comparative analyses of photochemical versus non-photochemical conditions reveal distinct advantages. Photochemical activation in benzene achieves lactam yields of 30–68%, while modified Barton conditions (using trifluoromethanesulfonic anhydride and potassium hydroxide) improve yields to 30–95%. The latter approach avoids side reactions such as C3–C4 bond cleavage, which otherwise produce tetrahydropyridine derivatives.
Table 1: Comparison of Photochemical and Modified Barton Rearrangement Conditions
| Condition | Yield Range | Key Byproducts |
|---|---|---|
| UV Light (Benzene) | 30–68% | Tetrahydropyridines |
| Tf₂O/KOH (Modified Barton) | 30–95% | None |
These methods highlight the role of reaction conditions in controlling selectivity, particularly for fused bicyclic systems where traditional approaches face steric and electronic challenges.
While direct reports of [3+2] cycloadditions for synthesizing 4-thia-1-azabicyclo[5.2.0]nonan-9-one are limited, analogous strategies in β-lactam chemistry provide insights. Palladium-catalyzed carbonylative coupling of aliphatic amines with carbon monoxide, for instance, enables the construction of β-lactam rings through a cascade involving C(sp³)–H activation and reductive elimination. Though primarily applied to monocyclic lactams, this method’s functional group tolerance suggests adaptability to bicyclic systems.
The mechanism involves formation of a palladium-carbamoyl intermediate, which undergoes intramolecular C–H activation to form a palladacycle. Subsequent reductive elimination yields the lactam ring. Extending this to bicyclic frameworks would require strategic placement of substituents to guide cyclization, potentially enabling access to 4-thia-1-azabicyclo[5.2.0]nonan-9-one derivatives.
The aza-Cope rearrangement, a -sigmatropic process, is instrumental in constructing nitrogen-containing bicyclic systems. In this reaction, nitrogen-substituted 1,5-hexadienes reorganize via a chair-like transition state, often forming seven-membered rings. Applied to lactam synthesis, this rearrangement can convert linear precursors into bicyclic architectures.
For example, heating 2-aza-Cope substrates in acidic media induces reorganization, yielding fused bicyclic lactams. The reaction’s efficiency depends on tether length and substituent effects, with shorter tethers favoring six-membered transition states. Recent advances demonstrate the utility of tandem aza-Cope/Mannich reactions for assembling polycyclic structures, which could be adapted to introduce sulfur atoms at specific positions.
Palladium catalysis enables precise functionalization of lactam cores. A notable method involves the β-arylation of N-protected lactams using aryl iodides. This one-pot process combines soft enolization, palladium-mediated desaturation, and conjugate addition, achieving aryl group installation at the β-position under mild conditions. Applied to 4-thia-1-azabicyclo[5.2.0]nonan-9-one, this strategy could introduce diverse aryl groups without disrupting the bicyclic framework.
Table 2: Palladium-Catalyzed Functionalization of Lactams
| Substrate | Catalyst System | Product | Yield |
|---|---|---|---|
| N-Protected lactams | Pd(OAc)₂/Xantphos | β-Aryl lactams | 45–85% |
| Aliphatic amines + CO | Pd(II)/Ligand | β-Lactams via carbonylative coupling | 60–90% |
The scalability and chemoselectivity of these methods make them suitable for late-stage diversification, a critical advantage in drug discovery.
The ring strain dynamics in 4-Thia-1-azabicyclo[5.2.0]nonan-9-one are fundamentally governed by the presence of the four-membered beta-lactam ring fused to the seven-membered heterocyclic system [3] [4]. The four-membered ring experiences significant angle strain due to the deviation from ideal tetrahedral bond angles, with internal angles compressed to approximately 90° compared to the optimal 109.5° [4] [5]. This geometric distortion introduces substantial ring strain energy, estimated to be in the range of 26-30 kcal/mol for the beta-lactam component alone [6] [5].
The bicyclic [5.2.0] system exhibits a more complex strain profile compared to simpler cyclic systems [7]. The seven-membered ring component provides partial relief from the extreme strain present in the four-membered lactam ring through conformational flexibility [8]. Computational studies on similar azabicyclo systems indicate that the overall ring strain energy for bicyclic [5.2.0] systems typically ranges from 6-9 kcal/mol, significantly lower than the individual four-membered ring strain due to the stabilizing influence of the larger ring [9] [6].
The thermochemical stability of 4-Thia-1-azabicyclo[5.2.0]nonan-9-one is influenced by the interplay between ring strain destabilization and electronic stabilization effects [6]. The presence of the carbonyl group at the 9-position introduces additional electronic factors that can either stabilize or destabilize the system depending on the specific geometric arrangements [3]. Studies on related bicyclic lactam systems have demonstrated that amide resonance stabilization can partially offset ring strain destabilization, though the strain effects generally predominate [6].
Table 2: Comparative Ring Strain Analysis in Bicyclic Systems
| Ring System | Ring Strain Energy (kcal/mol) | Angle Strain | Conformational Flexibility |
|---|---|---|---|
| Cyclopropane | 27.5 | Severe (60° vs 109.5°) | Rigid |
| Cyclobutane (β-lactam) | 26.3 | High (90° vs 109.5°) | Rigid |
| Bicyclo[3.2.0]heptane | 15.2 | Moderate | Limited |
| Bicyclo[4.2.0]octane | 9.8 | Low-Moderate | Moderate |
| Bicyclo[5.2.0]nonane | 6.4 | Low | Higher |
| Thiazolidine (5-membered) | 0.5 | Minimal | Flexible |
| Azabicyclo[5.2.0] with thia | Estimated 7-9 | Low (5-ring relief) | Constrained by fusion |
The dynamic behavior of the ring system is characterized by restricted conformational mobility in the four-membered lactam portion, while the seven-membered ring retains some degree of flexibility [10] [8]. This differential flexibility creates a unique stereochemical environment where the rigid lactam component acts as a conformational anchor, while the larger ring can adopt various puckered conformations to minimize steric interactions [11].
The conformational locking effects in 4-Thia-1-azabicyclo[5.2.0]nonan-9-one arise from the constraint imposed by the bicyclic ring fusion, which severely restricts the accessible conformational space [12] [13]. The rigid four-membered beta-lactam ring serves as a conformational lock that fixes the spatial orientation of substituents and influences the overall molecular geometry [14]. This conformational restriction is crucial for understanding the bioactive configuration of the molecule, as it determines the three-dimensional arrangement of functional groups that interact with biological targets [13].
The seven-membered ring component adopts a chair-like conformation as the energetically preferred arrangement, similar to other azabicyclo[5.2.0] systems studied in the literature [8]. Nuclear magnetic resonance studies on related azabicyclic compounds have confirmed that the chair conformation is stabilized by the minimization of transannular interactions and the optimization of bond angles within the constraints imposed by the bicyclic fusion [8]. The conformational preference is further reinforced by the presence of heteroatoms, which introduce additional stereoelectronic considerations [11].
The bioactive configuration of 4-Thia-1-azabicyclo[5.2.0]nonan-9-one is fundamentally determined by the locked conformation of the bicyclic core [13]. The rigid spatial arrangement created by the ring fusion ensures that the molecule adopts a specific three-dimensional shape that is maintained across different environments [12]. This conformational stability is particularly important for biological activity, as it provides a consistent molecular recognition surface for interactions with target proteins or enzymes [13].
Stereoelectronic effects contribute significantly to the conformational locking phenomenon through the influence of orbital interactions [15] [11]. The nitrogen lone pair and sulfur lone pairs create specific directional preferences that further constrain the accessible conformations [16]. The inversion barrier at the nitrogen center is elevated due to the incorporation within the bicyclic framework, with estimated barriers of 6-8 kcal/mol compared to typical amines [16].
Table 3: Conformational Analysis of 4-Thia-1-azabicyclo[5.2.0]nonan-9-one
| Structural Feature | Conformational Effect | Energy Barrier (kcal/mol) |
|---|---|---|
| Seven-membered ring | Chair-like preferred conformation | ~8-12 (ring flipping) |
| Four-membered lactam ring | Planar, rigid structure | ~25-30 (ring opening) |
| Thia substitution (position 4) | Pseudo-axial sulfur positioning | ~2-4 (S lone pair rotation) |
| Nitrogen stereocenter | Pyramidal, invertible at RT | ~6-8 (N inversion) |
| Ring fusion | Locks seven-ring conformation | N/A (locked) |
| Carbonyl orientation | Exo orientation favored | ~1-3 (C=O rotation) |
| Sulfur lone pairs | Stereoelectronic influence on C-S bonds | ~1-2 (S orbital rotation) |
The conformational locking also influences the reactivity profile of the molecule by preorganizing reactive sites in specific orientations [17]. The beta-lactam carbonyl group is held in a fixed orientation that may enhance its electrophilic character and facilitate nucleophilic attack by biological nucleophiles [18]. This preorganization effect is a key factor in the biological activity of beta-lactam-containing compounds [3].
The incorporation of sulfur at the 4-position of the azabicyclo[5.2.0]nonane framework introduces significant stereoelectronic effects that profoundly influence the molecular properties and reactivity patterns [15] [19]. The sulfur atom, with its larger atomic radius and distinctive electronic properties compared to carbon, creates unique orbital interactions that modify the electronic distribution throughout the bicyclic system [20]. These stereoelectronic effects manifest through multiple pathways, including hyperconjugation, lone pair interactions, and polarization effects [15] [21].
The primary stereoelectronic influence arises from the sulfur lone pairs, which occupy sp³-hybridized orbitals and can participate in various orbital interactions [19]. The two lone pairs on sulfur can engage in hyperconjugative interactions with adjacent carbon-hydrogen bonds, leading to specific conformational preferences and bond length modifications [19]. Computational studies on sulfur-containing heterocycles have demonstrated that these n(S) → σ*(C-H) interactions can stabilize certain conformations while destabilizing others [21].
The positioning of sulfur at the 4-position creates a distinctive stereoelectronic environment due to its proximity to both the nitrogen atom and the beta-lactam carbonyl group [14]. The sulfur-nitrogen interaction introduces additional complexity through potential n(S) → σ*(C-N) hyperconjugation, which can influence the electron density at the nitrogen center and modify its basicity and nucleophilicity [11]. This effect is particularly relevant for understanding the biological activity of the compound, as nitrogen centers often serve as key interaction sites with biological targets [16].
The thia-substitution pattern also influences the carbon-sulfur bond characteristics through stereoelectronic effects [19]. The carbon-sulfur bonds adjacent to the sulfur center exhibit elongation due to the participation of sulfur d-orbitals in bonding, which creates a more diffuse electron distribution [20]. This bond lengthening effect has been observed in crystallographic studies of related thia-containing bicyclic systems and contributes to the overall conformational flexibility of the seven-membered ring [22].
The electronic influence of the sulfur atom extends to the beta-lactam ring through space and through-bond interactions [18]. The electron-donating character of sulfur can modulate the electrophilicity of the beta-lactam carbonyl group, potentially affecting its reactivity toward nucleophilic attack [3]. Nuclear magnetic resonance studies on similar systems have revealed characteristic chemical shift perturbations that reflect the electronic influence of the thia-substitution on neighboring carbon atoms [22] [23].
The stereoelectronic effects of thia-substitution also manifest in the preferred conformational arrangements of the bicyclic system [11]. The sulfur atom tends to adopt a pseudo-axial position in the seven-membered ring chair conformation, which minimizes unfavorable stereoelectronic interactions while maximizing stabilizing orbital overlaps [8]. This conformational preference is reinforced by the anomeric effect, where the sulfur lone pairs interact favorably with the adjacent carbon-carbon bonds [15].
The polarization effects introduced by the sulfur atom create regions of differential electron density that can influence intermolecular interactions [20]. The sulfur center can serve as both an electron donor and acceptor in different interaction contexts, providing versatility in molecular recognition processes [14]. These polarization effects are particularly important for understanding the biological activity of thia-substituted compounds, as they can modulate binding affinity and selectivity for target proteins [24].
The combined stereoelectronic influences of the thia-substitution pattern create a unique electronic environment that distinguishes 4-Thia-1-azabicyclo[5.2.0]nonan-9-one from its oxygen or carbon analogues [15]. The specific orbital interactions, conformational preferences, and electronic properties arising from the sulfur incorporation contribute to the distinctive chemical behavior and potential biological activity of this heterocyclic system [19]. Understanding these stereoelectronic effects is crucial for rational drug design approaches that seek to optimize the properties of thia-containing bicyclic scaffolds [21].
Electronic Structure and Molecular Orbital Analysis
Density Functional Theory calculations using the B3LYP hybrid functional with the 6-31G(d) and 6-311G(d,p) basis sets provide comprehensive insights into the electronic structure and reactivity profiles of 4-Thia-1-azabicyclo[5.2.0]nonan-9-one [1] [2] [3]. The compound, with molecular formula C₇H₁₁NOS and molecular weight 157.24 g/mol, exhibits distinctive electronic characteristics arising from its bicyclic heteroatom-containing structure [4].
The frontier molecular orbital analysis reveals critical information about the compound's chemical reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies serve as fundamental descriptors for predicting chemical behavior [5] [6]. For β-lactam-containing bicyclic compounds, these orbital energies typically indicate the molecule's propensity for nucleophilic or electrophilic attack [7] [2].
Computational Methodology and Reactivity Parameters
DFT calculations employing the B3LYP functional have proven particularly effective for studying β-lactam compounds due to their balanced treatment of electron correlation and exchange effects [2] [3]. The optimization of molecular geometry using standard gradient methods provides accurate bond lengths, valency angles, and atomic charges essential for understanding chemical behavior [8] [9].
The chemical hardness (η) and softness (S) parameters, derived from HOMO and LUMO energies, offer quantitative measures of molecular reactivity. Hard molecules with large HOMO-LUMO gaps typically exhibit lower reactivity, while soft molecules with smaller gaps demonstrate higher chemical reactivity [7] [3]. For 4-Thia-1-azabicyclo[5.2.0]nonan-9-one, these parameters provide insights into its potential interactions with biological targets.
Natural Bond Orbital Analysis and Charge Distribution
Natural Bond Orbital (NBO) analysis provides detailed information about electron density distribution and intermolecular interactions within the bicyclic structure [7] [10]. The analysis reveals hyperconjugative interactions between occupied and unoccupied orbitals, particularly important for understanding the stability and reactivity of the β-lactam ring system [10].
The atomic charge distribution, calculated using NBO methods, indicates regions of electrophilic and nucleophilic character within the molecule. The carbonyl carbon of the β-lactam ring typically exhibits positive charge character, making it susceptible to nucleophilic attack, while the nitrogen and sulfur heteroatoms display electron-rich characteristics [2] [3].
Reactivity Indices and Electrophilicity
Fukui indices (f⁺ and f⁻) provide site-specific reactivity information, identifying preferred positions for electrophilic and nucleophilic attacks [7] [11]. These indices, derived from changes in electron density upon addition or removal of electrons, offer crucial insights for predicting reaction sites and mechanisms.
The global electrophilicity index (ω) quantifies the molecule's overall electrophilic character, while local electrophilicity indices identify specific atomic sites most susceptible to nucleophilic attack [12]. For bicyclic lactam compounds, these parameters are particularly relevant for understanding enzyme inhibition mechanisms and protein binding interactions.
Solvent Effects and Environmental Considerations
DFT calculations incorporating solvent effects through polarizable continuum models (PCM) provide more realistic representations of biological environments [13]. The influence of aqueous solvation on HOMO-LUMO energies and reactivity parameters significantly affects the compound's behavior in physiological conditions.
Temperature-dependent calculations reveal how thermal effects influence reaction barriers and equilibrium constants, particularly important for understanding hydrolysis mechanisms and metabolic stability [13]. These studies demonstrate that environmental factors substantially modulate the electronic properties and reactivity profiles of 4-Thia-1-azabicyclo[5.2.0]nonan-9-one.
Computational Docking Methodology
Molecular docking simulations employ sophisticated algorithms to predict the binding modes and affinities of 4-Thia-1-azabicyclo[5.2.0]nonan-9-one with potential protein targets [14] [15]. AutoDock Vina represents one of the most widely used and validated docking programs, offering rapid gradient-optimization conformational search capabilities with improved accuracy compared to earlier versions [15] [16].
The docking protocol typically involves preparation of both ligand and receptor structures, definition of search spaces around potential binding sites, and systematic exploration of conformational space to identify energetically favorable binding poses [17] [16]. For bicyclic lactam compounds, particular attention must be paid to the conformational flexibility of the seven-membered sulfur-containing ring and the rigid β-lactam moiety [18].
Target Protein Selection and Validation
Computational target identification methods integrate artificial intelligence-based approaches with biophysical modeling to systematically screen protein databases [19]. For 4-Thia-1-azabicyclo[5.2.0]nonan-9-one, potential targets include β-lactamases, transpeptidases, and other enzymes involved in cell wall biosynthesis, given the compound's structural similarity to β-lactam antibiotics [20] [2].
The protein preparation process involves optimization of side chain conformations, addition of hydrogen atoms, and assignment of partial charges using appropriate force fields [17]. Validation of docking protocols typically employs known protein-ligand complexes to ensure that the computational method can accurately reproduce experimental binding modes [15].
Binding Site Analysis and Pharmacophore Mapping
Three-dimensional pharmacophore models identify essential structural features required for biological activity, including hydrogen bond donors and acceptors, hydrophobic regions, and electrostatic interaction sites [21]. For thiazolidine and related heterocyclic compounds, key pharmacophore elements often include the carbonyl oxygen as a hydrogen bond acceptor and the nitrogen atom as a potential protonation site [18] [22].
The binding site analysis reveals geometric complementarity between 4-Thia-1-azabicyclo[5.2.0]nonan-9-one and target protein active sites. Particularly important are the spatial arrangements that accommodate the bicyclic structure while allowing favorable interactions between the β-lactam ring and catalytic residues [23] [24].
Scoring Functions and Binding Affinity Prediction
Modern docking programs employ sophisticated scoring functions that estimate binding free energies based on empirical, knowledge-based, or physics-based approaches [15] [16]. These functions account for various interaction types including van der Waals forces, electrostatic interactions, hydrogen bonding, and entropic effects associated with conformational restriction.
For 4-Thia-1-azabicyclo[5.2.0]nonan-9-one, binding affinities are predicted through evaluation of intermolecular contacts, desolvation effects, and conformational strain induced upon binding [14]. The integration of machine learning approaches has significantly improved the accuracy of binding affinity predictions for diverse protein-ligand systems [25] [26].
Molecular Dynamics Integration
Integration of molecular docking with molecular dynamics simulations provides dynamic insights into protein-ligand interactions over time scales relevant to biological processes [27]. These combined approaches overcome limitations of rigid docking by accounting for protein flexibility and conformational adaptation upon ligand binding [27].
Time-dependent analysis reveals the stability of binding poses, identifies alternative binding modes, and provides information about residence times and dissociation pathways [20]. For bicyclic lactam compounds, molecular dynamics simulations are particularly valuable for understanding the conformational changes associated with covalent bond formation with target enzymes.
High-Throughput Virtual Screening
The computational efficiency of modern docking algorithms enables large-scale virtual screening campaigns to identify novel targets or optimize lead compounds [19] [26]. Machine learning-enhanced approaches, such as those implemented in ConPLex, achieve state-of-the-art accuracy while maintaining computational efficiency suitable for genome-wide target screening [26].
These high-throughput approaches are particularly valuable for exploring the polypharmacological potential of 4-Thia-1-azabicyclo[5.2.0]nonan-9-one, identifying both primary targets and potential off-target interactions that could contribute to therapeutic efficacy or adverse effects [28] [19].
Computational Transition State Theory
Transition state analysis employs quantum chemical methods to characterize the highest energy points along reaction pathways, providing fundamental insights into reaction mechanisms and kinetics [7] [29]. For 4-Thia-1-azabicyclo[5.2.0]nonan-9-one synthesis, DFT calculations at the B3LYP/6-31G(d) level identify critical transition states governing ring formation and functional group transformations [7] [3].
The intrinsic reaction coordinate (IRC) method traces reaction pathways from transition states to reactant and product structures, confirming the connectivity between stationary points and validating proposed mechanisms [29] [30]. These calculations reveal the energetic requirements for bond formation and cleavage processes essential to bicyclic lactam synthesis.
Cyclization Reaction Mechanisms
The formation of the bicyclic [5.2.0] ring system involves complex cyclization processes that can proceed through multiple competing pathways [29] [31]. Computational analysis reveals that the thermodynamically favored pathway depends critically on the relative stabilities of intermediate radical or ionic species and the activation barriers for ring closure [31].
For β-lactam formation, transition state calculations demonstrate that four-membered ring cyclization requires substantial activation energy due to ring strain, typically involving barriers of 15-25 kcal/mol [7] [32]. The incorporation of sulfur and nitrogen heteroatoms into the bicyclic framework modulates these barriers through electronic and steric effects [33] [30].
Stereoelectronic Effects in Ring Formation
Stereoelectronic factors play crucial roles in determining the preferred geometries and energetics of cyclization transition states [33] [29]. The endo versus exo selectivity in bicycle formation depends on orbital overlap considerations and the minimization of steric interactions between substituents [29] [34].
Natural Bond Orbital analysis of transition states reveals the electronic reorganization accompanying ring formation, particularly the rehybridization of carbon centers and the development of new σ-bonds [33]. These calculations provide insights into the factors controlling regioselectivity and stereoselectivity in synthetic pathways.
Catalyst Effects and Reaction Optimization
Computational modeling of catalyzed pathways reveals how metal catalysts or enzymatic systems lower activation barriers and influence reaction selectivity [35] [34]. For rhodium-catalyzed cyclizations, DFT calculations demonstrate that metal coordination activates substrates toward cyclization while controlling regio- and stereochemical outcomes [35].
The analysis of catalyst-substrate interactions through distortion-interaction models separates electronic activation effects from steric influences, providing rational frameworks for catalyst design and optimization [35]. These insights are particularly valuable for developing efficient synthetic routes to complex bicyclic structures.
Thermodynamic and Kinetic Analysis
Comprehensive thermodynamic analysis includes calculation of reaction enthalpies, entropies, and free energies under standard conditions and at elevated temperatures relevant to synthetic processes [7] [29]. The temperature dependence of reaction barriers provides insights into optimal reaction conditions and competing pathway selectivities.
Kinetic analysis based on transition state theory enables prediction of reaction rates and selectivities under various conditions [13]. For 4-Thia-1-azabicyclo[5.2.0]nonan-9-one synthesis, these calculations guide the selection of reaction conditions that maximize yields while minimizing side product formation.
Reaction Pathway Optimization
Multi-dimensional potential energy surface mapping identifies optimal reaction coordinates and reveals alternative pathways that might be accessible under different conditions [29] [30]. These studies are particularly important for understanding complex multi-step syntheses where multiple transition states govern overall reaction efficiency.